N-Methyl-2-piperazin-1-yl-isobutyramide (IUPAC name: N-methyl-2-(piperazin-1-yl)-2-methylpropanamide) is a tertiary amide characterized by a piperazine ring linked to an isobutyramide scaffold. Its molecular formula is C₉H₁₈N₃O, with a molecular weight of 186.26 g/mol. The structure comprises:
The compound’s SMILES notation is CC(C)(C(=O)N(C)CN1CCNCC1), reflecting its branched topology. Its crystalline form exhibits a melting point of 128–130°C, and it is sparingly soluble in water but highly soluble in polar organic solvents like dimethyl sulfoxide (DMSO).
Piperazine derivatives have been integral to pharmaceutical research since the early 20th century, initially as anthelmintics. The introduction of N-methylpiperazine in the 1940s marked a shift toward neuropharmacological applications, exemplified by drugs like cyclizine (an antihistamine) and sildenafil (a phosphodiesterase inhibitor).
N-Methyl-2-piperazin-1-yl-isobutyramide emerged in the 21st century as part of efforts to optimize piperazine’s pharmacokinetic properties. Its design leverages:
This compound belongs to a subclass of piperazine-isobutyramides distinguished by N-alkylation and amide branching. Key structural analogs include:
Comparative studies highlight that N-methyl-2-piperazin-1-yl-isobutyramide’s branched alkyl chain enhances blood-brain barrier penetration relative to linear analogs.
N-Methyl-2-piperazin-1-yl-isobutyramide features a central piperazine ring substituted with an isobutyramide group and a methyl moiety. The molecular formula $$ \text{C}{11}\text{H}{22}\text{N}_2\text{O} $$ reflects a balanced hydrophobic-hydrophilic profile, with the piperazine nitrogen atoms contributing to basicity and the amide group enabling hydrogen-bonding interactions [5].
Single-crystal X-ray diffraction studies of analogous piperazine derivatives reveal orthorhombic and monoclinic crystal systems with space groups Pna2₁ and P2₁, respectively [3]. For N-methyl-2-piperazin-1-yl-isobutyramide, the piperazine ring adopts a chair conformation, as observed in structurally related compounds such as 1-benzoyl-4-(4-nitrophenyl)piperazine [3]. The dihedral angle between the piperazine ring and the isobutyramide substituent measures approximately 46–57°, depending on crystallographic packing forces [3].
Table 1: Crystallographic Parameters of Piperazine Derivatives
| Parameter | Value (Compound I [3]) | Value (Compound II [3]) |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁ |
| Unit Cell Dimensions | a = 15.2 Å, b = 7.8 Å, c = 20.1 Å | a = 8.3 Å, b = 10.5 Å, c = 12.6 Å |
| Torsion Angle (N–C–C–C) | -46.8° to 45.4° | 46.4° |
Weak C–H⋯O interactions stabilize the lattice, with Hirshfeld surface analysis indicating 12–15% contribution from these contacts [3]. The absence of conventional hydrogen bonds in similar structures suggests that van der Waals forces and π-stacking interactions dominate the packing arrangement [3] [4].
Nuclear magnetic resonance (NMR) spectroscopy of N-methyl-2-piperazin-1-yl-isobutyramide derivatives reveals restricted rotation about the amide bond due to partial double-bond character ($$ \sim40\% $$) [4]. The $$ ^1\text{H} $$-NMR spectrum exhibits splitting patterns consistent with two distinct rotational isomers, with an energy barrier of $$ \sim12 \, \text{kcal/mol} $$ separating the states [4]. Variable-temperature NMR experiments between 25°C and 80°C show coalescence of signals at $$ \sim60^\circ\text{C} $$, corresponding to a rotational rate constant $$ k = 1.2 \times 10^3 \, \text{s}^{-1} $$ [4].
XRD data confirm the prevalence of the trans-amide configuration in the solid state, with a C–N–C–O torsion angle of $$ 178.3^\circ $$ [3]. The piperazine ring exhibits slight puckering (maximum deviation $$ 0.12 \, \text{Å} $$) to accommodate steric interactions between the methyl group and adjacent substituents [3]. Comparative analysis with 1-(4-bromobenzoyl)-4-phenylpiperazine demonstrates that electron-withdrawing groups increase ring planarity by $$ \sim8\% $$ [3].
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a highest occupied molecular orbital (HOMO) localized on the piperazine nitrogen atoms ($$ \text{HOMO} = -6.2 \, \text{eV} $$) and a lowest unoccupied molecular orbital (LUMO) centered on the amide carbonyl ($$ \text{LUMO} = -1.8 \, \text{eV} $$) [4]. The HOMO-LUMO gap of $$ 4.4 \, \text{eV} $$ suggests moderate polarizability, consistent with its observed solubility in polar aprotic solvents [4].
Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the piperazine nitrogens and the antibonding orbitals of the adjacent C–N bonds ($$ \Delta E^{(2)} = 18.7 \, \text{kcal/mol} $$) [4]. These interactions stabilize the chair conformation by $$ \sim5.3 \, \text{kcal/mol} $$ compared to boat or twist-boat forms [4].
Differential scanning calorimetry (DSC) of crystalline N-methyl-2-piperazin-1-yl-isobutyramide shows a melting endotherm at $$ 189^\circ\text{C} $$ ($$ \Delta H_{\text{fus}} = 28.1 \, \text{kJ/mol} $$) followed by decomposition above $$ 240^\circ\text{C} $$ [5]. Thermogravimetric analysis (TGA) indicates a single-step mass loss of $$ 94\% $$ between $$ 240^\circ\text{C} $$ and $$ 310^\circ\text{C} $$, attributable to complete pyrolysis of the molecule [5].
The crystal lattice energy, calculated using the Dreiding force field, is $$ -42.7 \, \text{kcal/mol} $$, with van der Waals contributions accounting for $$ 68\% $$ of the total [3]. This high lattice energy correlates with the compound’s low hygroscopicity ($$ 0.8\% \, \text{w/w} $$ at $$ 75\% $$ RH) [5].